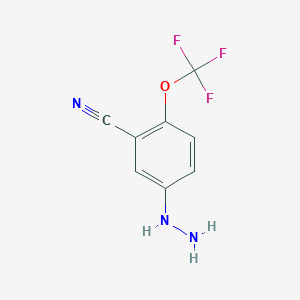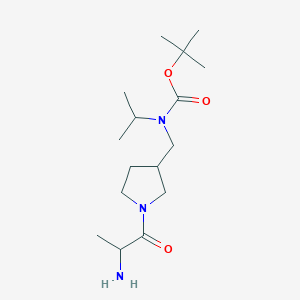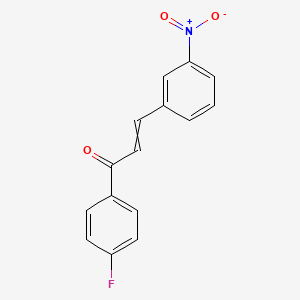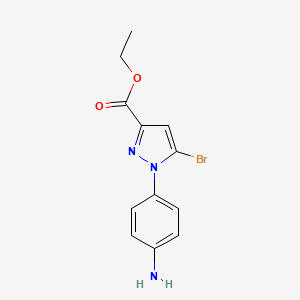
Ethyl 1-(4-aminophenyl)-5-bromo-1H-pyrazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl1-(4-aminophenyl)-5-bromo-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an ethyl ester group, a bromine atom, and an aminophenyl group attached to a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl1-(4-aminophenyl)-5-bromo-1H-pyrazole-3-carboxylate typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide under controlled conditions.
Amination: The brominated pyrazole is subjected to nucleophilic substitution with an aminophenyl derivative to introduce the aminophenyl group.
Esterification: Finally, the carboxylic acid group on the pyrazole ring is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of ethyl1-(4-aminophenyl)-5-bromo-1H-pyrazole-3-carboxylate follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Ethyl1-(4-aminophenyl)-5-bromo-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols in the presence of a base.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the aminophenyl group or the ester group.
Substitution: Substituted pyrazole derivatives.
Hydrolysis: Carboxylic acid derivative of the pyrazole ring.
科学研究应用
Ethyl1-(4-aminophenyl)-5-bromo-1H-pyrazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of ethyl1-(4-aminophenyl)-5-bromo-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
相似化合物的比较
Ethyl1-(4-aminophenyl)-5-bromo-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives:
Ethyl1-(4-nitrophenyl)-5-bromo-1H-pyrazole-3-carboxylate: Similar structure but with a nitrophenyl group instead of an aminophenyl group, leading to different reactivity and applications.
Ethyl1-(4-aminophenyl)-5-chloro-1H-pyrazole-3-carboxylate: Contains a chlorine atom instead of bromine, affecting its chemical properties and reactivity.
Ethyl1-(4-aminophenyl)-5-methyl-1H-pyrazole-3-carboxylate: Has a methyl group instead of bromine, resulting in different biological activities and applications.
Uniqueness
Ethyl1-(4-aminophenyl)-5-bromo-1H-pyrazole-3-carboxylate stands out due to the presence of the bromine atom, which imparts unique reactivity and potential for further functionalization. Its aminophenyl group also contributes to its versatility in various chemical and biological applications.
属性
分子式 |
C12H12BrN3O2 |
|---|---|
分子量 |
310.15 g/mol |
IUPAC 名称 |
ethyl 1-(4-aminophenyl)-5-bromopyrazole-3-carboxylate |
InChI |
InChI=1S/C12H12BrN3O2/c1-2-18-12(17)10-7-11(13)16(15-10)9-5-3-8(14)4-6-9/h3-7H,2,14H2,1H3 |
InChI 键 |
YUUBYSWMYSNPLM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NN(C(=C1)Br)C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,6-Dichloro-4-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]pyridazine](/img/structure/B14786582.png)
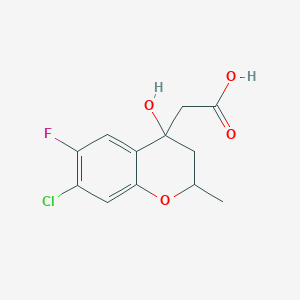
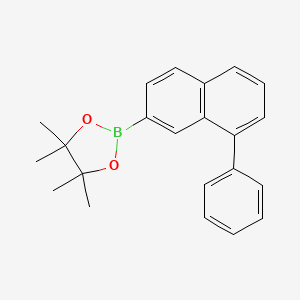
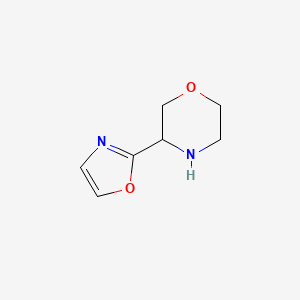
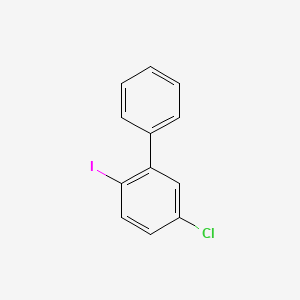
![[rel-(1R,5R,6R)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol](/img/structure/B14786635.png)
![(7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14786638.png)

![Phosphonic acid, P-[[2-bromo-4-(3-oxo-2,3-diphenylpropyl)phenyl]difluoromethyl]-](/img/structure/B14786652.png)
![2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-3-methylbutanamide](/img/structure/B14786667.png)
![N-[6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B14786672.png)
